molecular formula C12H19N B12640991 1-Phenyl-2-amino-4-methylpentane CAS No. 67309-38-0

1-Phenyl-2-amino-4-methylpentane

Cat. No.: B12640991
CAS No.: 67309-38-0
M. Wt: 177.29 g/mol
InChI Key: RKEOVRRMCWDEBR-UHFFFAOYSA-N
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Description

1-Phenyl-2-amino-4-methylpentane is an organic compound that belongs to the class of aliphatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-amino-4-methylpentane can be synthesized through several methods. One common approach involves the alkylation of benzene with 2-chloro-2-methylpropane, followed by amination. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-amino-4-methylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-2-amino-4-methylpentane has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-amino-4-methylpentane involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters, thereby influencing neuronal activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-amino-4-methylpentane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

67309-38-0

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-1-phenylpentan-2-amine

InChI

InChI=1S/C12H19N/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3

InChI Key

RKEOVRRMCWDEBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC1=CC=CC=C1)N

Origin of Product

United States

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